molecular formula C40H49N3O6S2 B12382113 Alkyne cyanine dye 718

Alkyne cyanine dye 718

Cat. No.: B12382113
M. Wt: 732.0 g/mol
InChI Key: YNKZQYLIDKIPBB-QGNROYHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alkyne cyanine dye 718 is a fluorescent dye used primarily for copper-catalyzed click labeling. It is known for its bright fluorescence and near-infrared emission, making it highly valuable in various biological and chemical applications. The dye is soluble in water, ethanol, dimethylformamide, and dimethyl sulfoxide, and it has a large Stokes shift, which is beneficial for fluorescence resonance energy transfer (FRET) applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alkyne cyanine dye 718 involves the incorporation of an alkyne group into the cyanine dye structure. This is typically achieved through a series of organic reactions, including the formation of the indolium salt and subsequent functionalization with an alkyne group. The reaction conditions often involve the use of organic solvents such as ethanol and dimethylformamide, and the reactions are carried out under controlled temperatures to ensure the stability of the dye .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the dye. The final product is often purified through techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Alkyne cyanine dye 718 primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling biomolecules. The dye can also participate in other organic reactions such as substitution and addition reactions .

Common Reagents and Conditions:

Major Products: The major products formed from the reactions involving this compound are labeled biomolecules, where the dye is covalently attached to the target molecule through the click reaction. This results in highly fluorescent conjugates that can be used for various analytical and imaging applications .

Scientific Research Applications

Alkyne cyanine dye 718 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alkyne cyanine dye 718 involves its ability to undergo click reactions with azide-functionalized molecules. The alkyne group in the dye reacts with the azide group in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescence properties of the dye are then used to detect and visualize the labeled molecules .

Comparison with Similar Compounds

Uniqueness: Alkyne cyanine dye 718 is unique due to its large Stokes shift and near-infrared emission, which reduce background fluorescence and improve signal-to-noise ratio in imaging applications. Its high molar absorbance and bright fluorescence make it particularly suitable for sensitive detection and imaging studies .

Properties

Molecular Formula

C40H49N3O6S2

Molecular Weight

732.0 g/mol

IUPAC Name

4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C40H49N3O6S2/c1-6-25-41-38-30(21-23-36-39(2,3)32-15-7-9-17-34(32)42(36)26-11-13-28-50(44,45)46)19-20-31(38)22-24-37-40(4,5)33-16-8-10-18-35(33)43(37)27-12-14-29-51(47,48)49/h1,7-10,15-18,21-24H,11-14,19-20,25-29H2,2-5H3,(H2,44,45,46,47,48,49)/b30-21-,36-23-

InChI Key

YNKZQYLIDKIPBB-QGNROYHASA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCC#C)CCCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCC#C)CCCCS(=O)(=O)O)C

Origin of Product

United States

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